molecular formula C21H26N2O4 B11100184 2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)-6-nitrophenol

2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)-6-nitrophenol

Cat. No.: B11100184
M. Wt: 370.4 g/mol
InChI Key: MEEGICGIZJNXSX-UHFFFAOYSA-N
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Description

2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring substituted with tert-butyl groups and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe nitrophenol moiety is then introduced through nitration reactions, often using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5,7-DI(TERT-BUTYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YL]-6-NITROPHENOL is unique due to its combination of a benzoxazole ring with tert-butyl and nitrophenol groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(5,7-ditert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)-6-nitrophenol

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)12-10-14(21(4,5)6)18-15(11-12)22-19(27-18)13-8-7-9-16(17(13)24)23(25)26/h7-11,19,22,24H,1-6H3

InChI Key

MEEGICGIZJNXSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=C(C(=CC=C3)[N+](=O)[O-])O)C(C)(C)C

Origin of Product

United States

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